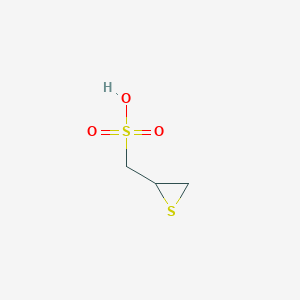
(Thiiran-2-yl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Thiiran-2-yl)methanesulfonic acid is a chemical compound with the molecular formula C3H6O3S2 It is an organosulfur compound that features a thiirane ring, which is a three-membered ring containing one sulfur atom and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Thiiran-2-yl)methanesulfonic acid typically involves the reaction of thiirane with methanesulfonic acid. One common method includes the use of methanesulfonic acid and thionyl chloride. The reaction is carried out in a three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel. Methanesulfonic acid is heated to 95°C, and thionyl chloride is added over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours afterward .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures.
化学反応の分析
Types of Reactions
(Thiiran-2-yl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates and sulfinates.
Substitution: Various ring-opened products depending on the nucleophile used.
科学的研究の応用
(Thiiran-2-yl)methanesulfonic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive thiirane ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of (Thiiran-2-yl)methanesulfonic acid involves its interaction with various molecular targets. The thiirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical studies to modify specific amino acid residues and study protein function. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
類似化合物との比較
Similar Compounds
Methanesulfonic acid: A simpler analog without the thiirane ring.
Ethanesulfonic acid: Similar structure but with an ethane backbone instead of a thiirane ring.
Propane-1-sulfonic acid: Another analog with a propane backbone.
Uniqueness
(Thiiran-2-yl)methanesulfonic acid is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the thiirane ring and the sulfonic acid group makes it a versatile compound in both synthetic and biological contexts .
特性
CAS番号 |
116381-62-5 |
|---|---|
分子式 |
C3H6O3S2 |
分子量 |
154.21 g/mol |
IUPAC名 |
thiiran-2-ylmethanesulfonic acid |
InChI |
InChI=1S/C3H6O3S2/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H,4,5,6) |
InChIキー |
SHOPDKUALBMKJH-UHFFFAOYSA-N |
正規SMILES |
C1C(S1)CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


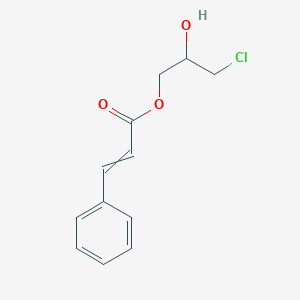
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
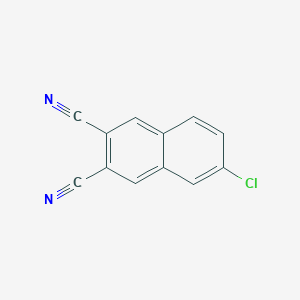
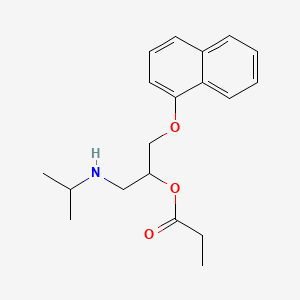

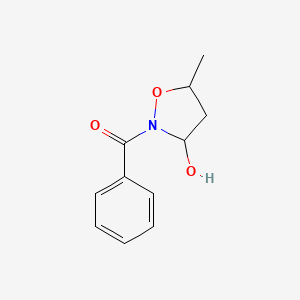
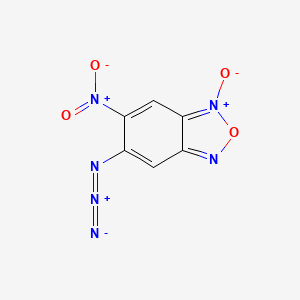


![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
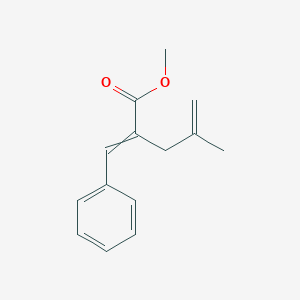
![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
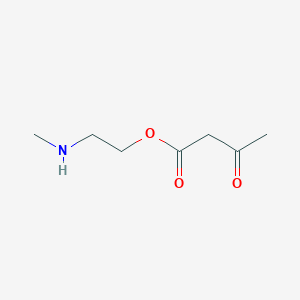
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
